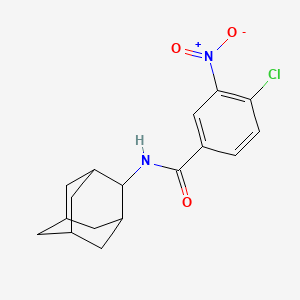![molecular formula C15H10F3N5O B5755782 4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)
4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide, commonly known as TFB-TZ, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of tetrazole-based compounds and is known for its unique chemical properties that make it an ideal candidate for various biological and chemical applications. In
Mécanisme D'action
The exact mechanism of action of TFB-TZ is not fully understood. However, it is known to interact with metal ions and form complexes that can be detected using fluorescence spectroscopy. TFB-TZ has been shown to selectively bind to copper ions, which makes it a potential tool for studying copper-binding proteins and their role in diseases such as Alzheimer's and Parkinson's.
Biochemical and Physiological Effects:
TFB-TZ has been shown to have various biochemical and physiological effects. It has been shown to be non-toxic to cells and has a low cytotoxicity. TFB-TZ has been shown to selectively bind to copper ions, which can lead to the formation of copper-TFB-TZ complexes that have been shown to have potential therapeutic effects. TFB-TZ has also been shown to have antioxidant properties, which makes it a potential tool for studying oxidative stress in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TFB-TZ is its unique chemical properties that make it an ideal candidate for various biological and chemical applications. TFB-TZ has a high selectivity for copper ions, which makes it a potential tool for studying copper-binding proteins and their role in diseases. However, one of the limitations of TFB-TZ is its low solubility in water, which can make it difficult to use in certain biological applications.
Orientations Futures
There are several future directions for the use of TFB-TZ in scientific research. One potential direction is the development of TFB-TZ-based fluorescent probes for detecting metal ions in biological systems. Another potential direction is the use of TFB-TZ as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Additionally, TFB-TZ could be used as a tool for studying the role of metal ions in various biological processes and for investigating the binding of ligands to proteins.
Méthodes De Synthèse
The synthesis of TFB-TZ involves the reaction of 3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-amino-1H-tetrazole to form the final product, TFB-TZ. The synthesis method has been optimized to produce high yields of pure TFB-TZ.
Applications De Recherche Scientifique
TFB-TZ has been extensively studied for its potential use in scientific research. It has been shown to have various biological and chemical applications, including its use as a fluorescent probe for detecting metal ions, a catalyst for organic reactions, and a potential therapeutic agent for various diseases. TFB-TZ has also been used as a tool for studying the binding of ligands to proteins and for investigating the role of metal ions in biological systems.
Propriétés
IUPAC Name |
4-(tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-15(17,18)11-2-1-3-12(8-11)20-14(24)10-4-6-13(7-5-10)23-9-19-21-22-23/h1-9H,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVJMZXQECMNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5755702.png)


![N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5755735.png)

![6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5755744.png)


![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)


![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)

![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)